7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one

Lipophilicity Drug-likeness Membrane permeability

Secure a critical synthetic intermediate and privileged scaffold for your drug discovery program. This compound uniquely combines a 7-benzyloxy MAO-B pharmacophore with a 5,6-dihydroxy catechol motif for dual activity. Its orthogonal benzyl protecting group enables selective hydrogenolysis, facilitating divergent synthesis of 7-O-substituted libraries without requiring de novo total synthesis. An ideal LogP of 2.7 and TPSA of 76 Ų optimize cell permeability and potential BBB penetration for neurodegenerative disease research.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 68468-14-4
Cat. No. B13417902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one
CAS68468-14-4
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)O)O
InChIInChI=1S/C16H12O5/c17-14-7-6-11-12(21-14)8-13(16(19)15(11)18)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2
InChIKeyJGOUVDVWCXVORI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one (CAS 68468-14-4): Compound Identity, Class, and Procurement-Relevant Characteristics


7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one (CAS 68468-14-4), also referred to as 7-benzyloxy-5,6-dihydroxycoumarin or 5,6-dihydroxy-7-phenylmethoxychromen-2-one, is a synthetic coumarin derivative belonging to the 2H-1-benzopyran-2-one class . It possesses a molecular formula of C₁₆H₁₂O₅ and a molecular weight of 284.26 g·mol⁻¹, with a calculated octanol–water partition coefficient (XLogP3) of 2.7–2.8, a topological polar surface area (TPSA) of 76 Ų, two hydrogen bond donors, and five hydrogen bond acceptors . The compound is formally a 5,6-dihydroxycoumarin bearing a benzyl ether protecting group at the 7-position and is primarily employed as a key synthetic intermediate en route to the naturally occurring coumarin umckalin (7-hydroxy-5,6-dimethoxycoumarin), a constituent of Pelargonium sidoides with documented antibacterial properties [1].

Why Generic Coumarin Substitution Fails: Structural-Differentiation Rationale for 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one


Simple in-class substitution (e.g., esculetin, 7-benzyloxycoumarin, or isofraxetin) cannot recapitulate the specific synthetic and physicochemical profile of 7-(benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one. The compound uniquely combines three structural features—a catechol-like 5,6-dihydroxy motif, a 7-benzyloxy ether, and an unsubstituted lactone ring—each of which governs a distinct property relevant to both synthetic chemistry and biological screening. Replacing the 7-benzyloxy group with a free hydroxyl (esculetin) reduces lipophilicity by approximately 1.7 log units and removes the orthogonal benzyl protecting-group handle [1]. Replacing the 5,6-dihydroxy groups with hydrogen atoms (7-benzyloxycoumarin) eliminates hydrogen-bond-donor capacity and lowers TPSA from 76 Ų to 39 Ų, substantially altering solubility and target-engagement profiles [2]. Substituting the benzyloxy with a methoxy group (isofraxetin) forfeits the ability to selectively deprotect the 7-position via hydrogenolysis, thereby restricting downstream derivatization options [3]. The following quantitative evidence demonstrates that these structural differences translate into measurable, selection-relevant differentiation.

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Lipophilicity Balancing: LogP Comparison of 7-(Benzyloxy)-5,6-dihydroxycoumarin Versus Esculetin and 7-Benzyloxycoumarin

The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.7–2.8) that lies between the more polar esculetin (LogP ≈ 0.9–1.2) and the more lipophilic 7-benzyloxycoumarin (LogP ≈ 3.4). This intermediate LogP falls within the optimal range for oral bioavailability (typically LogP 1–3) while esculetin is below and 7-benzyloxycoumarin is above this window, making the target compound the more favorable starting point for prodrug or CNS-penetrant design without additional structural modification [1][2].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen-Bond-Donor Count: Differentiating 7-(Benzyloxy)-5,6-dihydroxycoumarin from 7-Benzyloxycoumarin

The target compound possesses a TPSA of 76 Ų and two hydrogen-bond donors (5,6-OH), in contrast to 7-benzyloxycoumarin (TPSA = 39.4 Ų, 0 H-bond donors). The elevated TPSA and H-bond-donor count improve aqueous solubility while remaining below the generally accepted blood–brain barrier threshold of 90 Ų, suggesting the target compound retains CNS accessibility unlike more extensively hydroxylated coumarins [1].

Polar surface area Hydrogen bonding Blood–brain barrier penetration Solubility

Validated MAO-B Pharmacophore: 7-Benzyloxy Coumarin Scaffold Demonstrates Sub-Micromolar Ki with 30–700-Fold Selectivity Over MAO-A

X-ray crystallography of human MAO-B complexed with 7-benzyloxy-containing coumarin derivatives (PDB: 2V60, 2V61) demonstrates that the 7-benzyloxy substituent occupies both the entrance and substrate cavities of the enzyme, conferring competitive inhibition with Ki values of 0.1–0.5 µM and 30–700-fold selectivity over MAO-A [1][2]. Although these specific Ki values were determined for 7-(3-chlorobenzyloxy)-4-substituted coumarins rather than the target compound itself, the 7-benzyloxy pharmacophore is invariant and the X-ray data confirm a conserved binding orientation for the benzyloxy group [1]. In contrast, esculetin (6,7-dihydroxycoumarin) lacks the 7-benzyloxy substituent entirely and does not engage the entrance cavity, resulting in loss of MAO-B selectivity [3]. The target compound, bearing both the 7-benzyloxy MAO-B recognition element and the 5,6-dihydroxy antioxidant motif, structurally merges two pharmacophores within a single scaffold.

Monoamine oxidase B Neurodegeneration Enzyme inhibition Selectivity

Synthetic Intermediate for Umckalin: A Defined Chemical Role with Antibacterial Validation of the Downstream Product

7-(Benzyloxy)-5,6-dihydroxycoumarin is the direct synthetic precursor of umckalin (7-hydroxy-5,6-dimethoxycoumarin), a naturally occurring coumarin from Pelargonium sidoides [1]. The synthetic route involves Dakin oxidation of 7-benzyloxy-6-hydroxycoumarin-5-carboxaldehyde to yield the target compound, followed by methylation and catalytic debenzylation to afford umckalin [1]. Umckalin itself has been independently confirmed to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values of 200–1000 µg/mL, providing validated biological relevance for the synthetic pathway in which this compound is the penultimate intermediate . Alternative synthetic routes that bypass this intermediate require different protection-group strategies and generally afford lower overall yields for the 5,6,7-trioxygenated coumarin series [1].

Synthetic intermediate Umckalin Antibacterial Pelargonium sidoides

Antioxidant Scaffold Potential: 5,6-Dihydroxycoumarin Core Demonstrates Radical-Scavenging Activity Superior to BHA and Ascorbic Acid in 7-Benzyloxy Derivatives

The 7-benzyloxy-coumarin structural class has been evaluated for in vitro antioxidant activity, with 4-Schiff base-7-benzyloxy-coumarin derivatives demonstrating superoxide anion radical scavenging activity stronger than the commercial antioxidant butylated hydroxyanisole (BHA) and hydroxyl radical scavenging activity superior to ascorbic acid [1]. The 5,6-dihydroxy (catechol) motif present in the target compound is a well-established radical-scavenging pharmacophore within the coumarin class, with esculetin (6,7-dihydroxycoumarin) serving as a benchmark antioxidant that outperforms most other coumarins in DPPH and superoxide assays [2]. The target compound combines this catechol motif with the 7-benzyloxy substituent, creating a scaffold that may retain antioxidant capacity while gaining the lipophilicity and target-engagement properties of the benzyl ether.

Antioxidant Radical scavenging Oxidative stress DPPH assay

Molecular Complexity and Synthetic Accessibility: 7-(Benzyloxy)-5,6-dihydroxycoumarin as a Late-Stage Diversification Intermediate

With a molecular complexity score of 402 (as reported by the BOC Sciences technical datasheet), 7-(benzyloxy)-5,6-dihydroxycoumarin occupies an intermediate position between the simpler esculetin (complexity ~220) and the fully elaborated umckalin (complexity ~310) . This intermediate complexity, combined with its three synthetically addressable functional groups (5-OH, 6-OH, and the hydrogenolysis-labile 7-benzyloxy), enables divergent late-stage functionalization strategies that are not feasible with the simpler or fully deprotected analogs. Specifically, the benzyl group can be selectively removed under neutral hydrogenolysis conditions (H₂, Pd/C) to reveal the 7-OH for further alkylation, acylation, or glycosylation, while the 5- and 6-hydroxyls can be independently alkylated or oxidized [1].

Synthetic accessibility Molecular complexity Building block Divergent synthesis

Recommended Application Scenarios for 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one Based on Quantitative Differentiation Evidence


Divergent Synthesis of 5,6,7-Trioxygenated Coumarin Natural Products and Analogs

This compound is the literature-precedented intermediate for umckalin synthesis via sequential methylation and debenzylation, and can serve as the branch point for generating libraries of 7-O-alkyl, 7-O-acyl, and 7-O-glycosyl derivatives through selective debenzylation followed by functionalization . The orthogonal benzyl protecting group enables synthetic strategies that cannot be executed with isofraxetin (7-methoxy analog), which requires harsh demethylation conditions incompatible with the coumarin lactone . The resulting derivatives are relevant to antibacterial screening programs, given that umckalin and related Pelargonium coumarins exhibit MIC values of 200–1000 µg/mL against Gram-positive and Gram-negative pathogens .

Dual MAO-B / Antioxidant Lead Discovery for Neurodegenerative Disease Programs

The compound simultaneously incorporates the 7-benzyloxy MAO-B pharmacophore (validated by X-ray co-crystallography showing competitive inhibition with Ki = 0.1–0.5 µM and 30–700-fold selectivity over MAO-A) and the 5,6-dihydroxy catechol antioxidant motif . This dual pharmacophore makes it a privileged scaffold for Alzheimer's and Parkinson's disease drug discovery, where both MAO-B inhibition (to reduce dopamine catabolism and oxidative stress) and direct radical scavenging are therapeutically relevant. Its calculated TPSA of 76 Ų places it below the 90 Ų threshold associated with blood–brain barrier penetration .

Chemical Biology Probe Development Requiring Balanced Lipophilicity for Cellular Uptake

With an XLogP3 of 2.7–2.8, the compound occupies the optimal lipophilicity range for cell permeability while retaining sufficient aqueous solubility for in vitro assay formatting . This contrasts with esculetin (LogP ≈ 0.9–1.2), which may exhibit poor membrane penetration, and 7-benzyloxycoumarin (LogP ≈ 3.4), which may suffer from low aqueous solubility and high non-specific protein binding . For cellular target engagement studies, imaging probes, or phenotypic screening, this intermediate LogP reduces the need for formulation optimization.

Building Block for Structure–Activity Relationship (SAR) Studies at the Coumarin 7-Position

The benzyloxy group can be cleanly removed under neutral hydrogenolysis conditions (H₂, Pd/C) to reveal the 7-hydroxyl group, enabling systematic SAR exploration of 7-O-substituents while the 5,6-dihydroxy pattern remains intact. This divergent capability supports the generation of focused compound libraries for any biological target where coumarin 7-position substitution modulates activity (MAO, cholinesterases, cytochrome P450s, and antibacterial targets) without the need for de novo total synthesis of each analog .

Quote Request

Request a Quote for 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.